molecular formula C11H12ClNO2 B8309810 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one

1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B8309810
M. Wt: 225.67 g/mol
InChI Key: KOILJAZBLWYJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Scientific Research Applications

1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-14)11(13)15/h1-4,8,14H,5-7H2

InChI Key

KOILJAZBLWYJRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under ice-cooling, 3.9 g of sodium borohydride was added portionwise to a solution of 30.0 g of 1-(4-chlorophenyl)-3-ethoxycarbonyl-2-pyrrolidinone and 15 g of anhydrous calcium chloride in 150 mL of methanol. After completion of the reaction, the mixture was concentrated, and water and ethyl acetate were added. The mixture was acidified with diluted hydrochloric acid. After separation, the organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated. The residue was crystallized with n-hexane-ethyl ether. The crystals were collected by filtration, washed with a mixture of n-hexane and diethyl ether and dried in vacuo to give 23.3 g of the title compound.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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